1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro-
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Overview
Description
1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by a fused ring system that includes a triazole and a benzothiazepine moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro- typically involves the condensation of appropriate triazole and benzothiazepine precursors. One common method involves the reaction of 2-aminobenzothiazole with hydrazine derivatives under reflux conditions . The reaction is often carried out in the presence of a catalyst such as triethylamine in an ethanol solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s ability to intercalate with DNA also contributes to its biological effects, such as inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-b)-1,3,4-thiadiazine: This compound shares a similar triazole ring but differs in the fused heterocyclic system.
Pyrazolo(3,4-d)pyrimidine: Another compound with a fused ring system that exhibits different biological activities.
Uniqueness
1,2,4-Triazolo(3,4-d)-1,5-benzothiazepine, 4,5-dihydro- is unique due to its specific ring fusion and the resulting electronic and steric properties. These characteristics make it a versatile scaffold for drug development and other applications .
Properties
CAS No. |
110766-34-2 |
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Molecular Formula |
C10H9N3S |
Molecular Weight |
203.27 g/mol |
IUPAC Name |
4,5-dihydro-[1,2,4]triazolo[3,4-d][1,5]benzothiazepine |
InChI |
InChI=1S/C10H9N3S/c1-2-4-9-8(3-1)13-7-11-12-10(13)5-6-14-9/h1-4,7H,5-6H2 |
InChI Key |
LOCPUCJEZCLLMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=CC=CC=C2N3C1=NN=C3 |
Origin of Product |
United States |
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